molecular formula C14H17N5O B5274456 2-(4,6-dimethylpyrimidin-2-yl)-1-phenylmethoxyguanidine

2-(4,6-dimethylpyrimidin-2-yl)-1-phenylmethoxyguanidine

Cat. No.: B5274456
M. Wt: 271.32 g/mol
InChI Key: KVMDLXXVPXFATI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,6-dimethylpyrimidin-2-yl)-1-phenylmethoxyguanidine is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

The synthesis of 2-(4,6-dimethylpyrimidin-2-yl)-1-phenylmethoxyguanidine typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with phenylmethoxyguanidine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

2-(4,6-dimethylpyrimidin-2-yl)-1-phenylmethoxyguanidine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.

    Cyclization: Cyclization reactions can lead to the formation of cyclic derivatives of the compound

Scientific Research Applications

2-(4,6-dimethylpyrimidin-2-yl)-1-phenylmethoxyguanidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4,6-dimethylpyrimidin-2-yl)-1-phenylmethoxyguanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of bacteria by interfering with their metabolic processes .

Comparison with Similar Compounds

2-(4,6-dimethylpyrimidin-2-yl)-1-phenylmethoxyguanidine can be compared with other similar compounds such as:

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-1-phenylmethoxyguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c1-10-8-11(2)17-14(16-10)18-13(15)19-20-9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H3,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMDLXXVPXFATI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NOCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(/N)\NOCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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